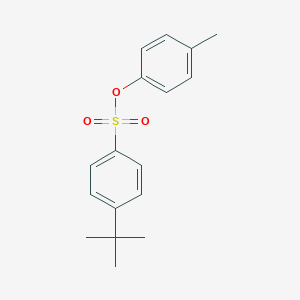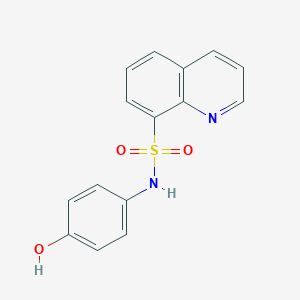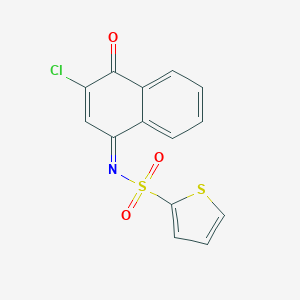![molecular formula C28H23NO5S B281279 Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment.
Mécanisme D'action
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. PARP enzymes play an essential role in repairing single-strand breaks in DNA. When PARP enzymes are inhibited, DNA damage accumulates, leading to double-strand breaks that are more difficult to repair. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of PARP enzymes, making it an excellent tool for studying the role of PARP enzymes in DNA repair mechanisms. However, Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate also has limitations as a research tool. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment, and its effects on other biological processes are not well understood.
Orientations Futures
There are several future directions for research on Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of research is to investigate the potential therapeutic use of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other cancer treatments. Another area of research is to investigate the effects of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate on other biological processes, such as inflammation and immunity. Additionally, research on the development of new PARP inhibitors with improved efficacy and safety profiles is ongoing.
Méthodes De Synthèse
The synthesis of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitronaphthoic acid with benzyl alcohol, followed by reduction with sodium borohydride to obtain 2-methyl-5-aminonaphthoic acid. The carboxylic acid group of 2-methyl-5-aminonaphthoic acid is then reacted with 3,4-dimethylbenzenesulfonyl chloride to obtain 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid. Finally, the esterification of 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid with benzyl alcohol in the presence of a base gives Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.
Applications De Recherche Scientifique
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Propriétés
Formule moléculaire |
C28H23NO5S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
benzyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H23NO5S/c1-18-12-14-21(15-13-18)35(31,32)29-25-16-24-26(28(30)33-17-20-8-4-3-5-9-20)19(2)34-27(24)23-11-7-6-10-22(23)25/h3-16,29H,17H2,1-2H3 |
Clé InChI |
AEQQDMMSOXGPSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)



![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)